molecular formula C8H4BrF3N2O3 B2508449 N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide CAS No. 1820711-51-0

N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B2508449
CAS No.: 1820711-51-0
M. Wt: 313.03
InChI Key: ALUWSCKFRFJVEW-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of a bromine atom, a nitro group, and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-bromo-2-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-Bromo-2-nitroaniline+Trifluoroacetic anhydrideThis compound\text{5-Bromo-2-nitroaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 5-Bromo-2-nitroaniline+Trifluoroacetic anhydride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Reduction: The major product is N-(5-Amino-2-nitrophenyl)-2,2,2-trifluoroacetamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.

Medicine:

    Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.

Industry:

    Material Science: Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoroacetamide moiety can influence the compound’s binding affinity to proteins or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Bromo-2-nitroaniline: Shares the bromine and nitro groups but lacks the trifluoroacetamide moiety.

    N-(5-Bromo-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of trifluoroacetamide.

Properties

IUPAC Name

N-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2O3/c9-4-1-2-6(14(16)17)5(3-4)13-7(15)8(10,11)12/h1-3H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUWSCKFRFJVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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